N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine
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Overview
Description
Preparation Methods
The synthesis of N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with tetrahydro-2H-thiopyran-4-amine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of thiophene derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research involving this compound includes the development of potential therapeutic agents and drug discovery.
Mechanism of Action
The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-((4-Bromothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine can be compared with other similar compounds, such as:
N-((4-Chlorothiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.
N-((4-Methylthiophen-2-yl)methyl)tetrahydro-2H-thiopyran-4-amine: The presence of a methyl group instead of a bromine atom can affect the compound’s chemical properties and interactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H14BrNS2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]thian-4-amine |
InChI |
InChI=1S/C10H14BrNS2/c11-8-5-10(14-7-8)6-12-9-1-3-13-4-2-9/h5,7,9,12H,1-4,6H2 |
InChI Key |
GLYQBDBGSFVOIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NCC2=CC(=CS2)Br |
Origin of Product |
United States |
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